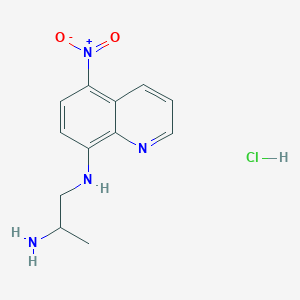![molecular formula C15H16N2O2 B6053162 6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053162.png)
6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, also known as PPNDS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrroloquinoline derivative that has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential treatment for cancer. In neuropharmacology, this compound has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is its potent activity against cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of 6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide. One area of research is the development of this compound-based anticancer drugs. Another area of research is the study of this compound as a potential treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological pathways.
Métodos De Síntesis
6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide can be synthesized using various methods, including the reaction of 5-bromo-2-chloro-3-(propylamino)pyridine with 2-(propylamino)aniline in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions to yield this compound. Other methods of synthesis include the reaction of 2-chloro-5-nitropyridine with 2-(propylamino)aniline in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. This compound has been shown to have potent activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
9-oxo-N-propyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-7-16-15(19)12-9-17-8-6-10-4-3-5-11(13(10)17)14(12)18/h3-5,9H,2,6-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPWUKMFUUBXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN2CCC3=C2C(=CC=C3)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{1-[(5-chloro-2-thienyl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6053079.png)
![3-{1-[(3,5-dimethyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6053084.png)

![5-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053094.png)
![N-{4-[({2-chloro-4-[7-chloro-6-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B6053107.png)
![N-isopropyl-N-(2-methoxyethyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6053109.png)
![2-{1-isobutyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6053121.png)
![N-(3,4-dichlorophenyl)-1-[({[4-(2-furyl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B6053123.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6053131.png)
![6-amino-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6053145.png)
![benzyl 3,4-dideoxy-3-[(2-hydroxy-5-nitrobenzylidene)amino]pentopyranoside](/img/structure/B6053147.png)
![1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-pyrrolidinone](/img/structure/B6053154.png)

![4-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B6053169.png)
